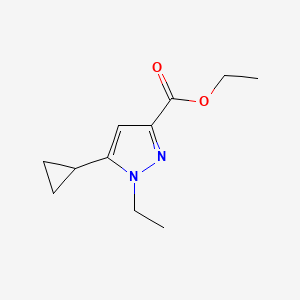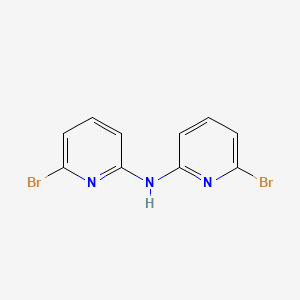![molecular formula C10H18O2 B13905109 [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol](/img/structure/B13905109.png)
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol is a deuterated compound with the molecular formula C10H15D3O2 Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Métodos De Preparación
The synthesis of [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol typically involves the introduction of deuterium atoms into the methoxymethyl group of norbornan-1-ylmethanol. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. Industrial production methods may involve large-scale deuteration processes to ensure the efficient incorporation of deuterium atoms into the target molecule .
Análisis De Reacciones Químicas
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to deuterium incorporation .
Mecanismo De Acción
The mechanism of action of [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol involves the interaction of its deuterated methoxymethyl group with various molecular targets. The presence of deuterium can influence the compound’s binding affinity, stability, and reactivity. These effects are often studied using advanced techniques such as NMR spectroscopy and mass spectrometry to elucidate the molecular pathways involved .
Comparación Con Compuestos Similares
Similar compounds to [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol include other deuterated analogs of norbornan-1-ylmethanol and methoxymethyl derivatives. These compounds share similar structural features but differ in the extent and position of deuterium incorporation. The uniqueness of this compound lies in its specific deuteration pattern, which can lead to distinct physical and chemical properties compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
173.27 g/mol |
Nombre IUPAC |
[4-(trideuteriomethoxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O2/c1-12-8-10-4-2-9(6-10,7-11)3-5-10/h11H,2-8H2,1H3/i1D3 |
Clave InChI |
BBJWPQAKAMJJQR-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OCC12CCC(C1)(CC2)CO |
SMILES canónico |
COCC12CCC(C1)(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide](/img/structure/B13905033.png)







![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)


![5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13905098.png)
![(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3-ol](/img/structure/B13905102.png)
